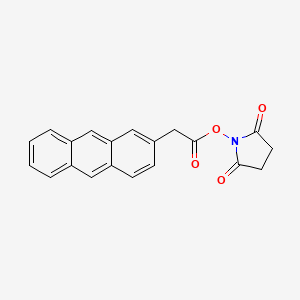

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate typically involves the reaction of 2-anthracen-2-ylacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydroanthracene derivatives.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group in organic synthesis.

N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated as a broad-spectrum anticonvulsant.

2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate is unique due to its combination of a pyrrolidinone ring and an anthracene moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and biochemical research .

Biologische Aktivität

The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate , also known as 9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester (CAS No. 14464-29-0), has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring fused with an anthracene moiety, which is significant for its biological activity.

Anticonvulsant Properties

Research indicates that derivatives of (2,5-dioxopyrrolidin-1-yl) compounds exhibit potent anticonvulsant properties. A study developed hybrid pyrrolidine derivatives that demonstrated significant efficacy in various seizure models:

- Maximal Electroshock (MES) Test : The lead compound showed an effective dose (ED50) of 23.7 mg/kg .

- Pentylenetetrazole-induced Seizures : An ED50 of 59.4 mg/kg was recorded.

These compounds are believed to act through multiple mechanisms, including sodium/calcium current inhibition and TRPV1 receptor antagonism, which are crucial for their anticonvulsant effects .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound also exhibits antinociceptive properties. The same lead compound from the previous study showed effectiveness in formalin-induced tonic pain models, indicating its potential for treating neuropathic pain .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of these compounds suggests favorable absorption and distribution characteristics. In vitro assays indicated that the lead compound had acceptable ADME-Tox properties, making it a candidate for further development in clinical settings .

Study 1: Hybrid Pyrrolidine Derivatives

A comprehensive study synthesized a library of N-benzyl-pyrrolidine derivatives. Out of 33 compounds tested for anticonvulsant activity, several showed promising results in both MES and scPTZ models:

| Compound ID | ED50 (MES) mg/kg | ED50 (scPTZ) mg/kg |

|---|---|---|

| Compound 4 | 67.65 | 42.83 |

| Compound 8 | 54.90 | 50.29 |

| Compound 20 | - | 47.39 |

These compounds were noted for their better safety profiles compared to established antiepileptic drugs like valproic acid .

Study 2: In Vivo Efficacy

Another study highlighted the multitargeted nature of these compounds in mouse models, confirming their broad-spectrum protective activity against seizures and pain . The findings suggest that these compounds could serve as multifunctional agents in treating epilepsy and associated pain conditions.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-18-7-8-19(23)21(18)25-20(24)10-13-5-6-16-11-14-3-1-2-4-15(14)12-17(16)9-13/h1-6,9,11-12H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIUNATBBMWRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.